Diamyl sulfide
Overview
Description
Diamyl sulfide is a yellow colored liquid with an obnoxious odor . It is less dense than water and slightly soluble in water . It may decompose to toxic oxides of sulfur when heated to high temperatures . It is used to make other chemicals .
Synthesis Analysis
While specific synthesis methods for Diamyl sulfide were not found, a related compound, diaryl sulfide, can be synthesized through demethylative hydrothiolation of aryne intermediates .Molecular Structure Analysis
The molecular formula of Diamyl sulfide is C10H22S . Its average mass is 174.347 Da and its monoisotopic mass is 174.144226 Da .Chemical Reactions Analysis
Organosulfides, such as Diamyl sulfide, are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .Physical And Chemical Properties Analysis
Diamyl sulfide is a yellow colored liquid with an obnoxious odor . It is less dense than water and slightly soluble in water . It may decompose to toxic oxides of sulfur when heated to high temperatures .Scientific Research Applications
Renewable Energy Applications
Metal sulfides, including Diamyl sulfide, have attracted scientific research interest for renewable energy applications . These materials offer a unique platform to construct a large number of potential materials that demonstrate exotic chemical, physical, and electronic phenomena and novel functional properties and applications .
Electrocatalytic Hydrogen Generation
Diamyl sulfide, as a type of metal sulfide, can be used in electrocatalytic hydrogen generation . The diverse range of available metal sulfide materials offers a unique platform to construct a large number of potential materials that demonstrate exotic chemical, physical, and electronic phenomena and novel functional properties and applications .
Photocatalytic Hydrogen Generation
Diamyl sulfide can also be used in photocatalytic hydrogen generation . This process involves the use of light to catalyze the production of hydrogen, a clean and renewable source of energy .
Photoelectrochemical Water Splitting
Another application of Diamyl sulfide is in photoelectrochemical water splitting . This process uses light to drive the electrolysis of water, producing hydrogen and oxygen .
Inhibition of Oxidative Stress and Apoptosis
Diamyl sulfide has been found to inhibit oxidative stress and apoptosis in mice . This suggests that it could potentially be used in the treatment of diseases where these processes play a key role .
Treatment of Dilated Cardiomyopathy
Diamyl sulfide has been shown to protect against dilated cardiomyopathy via inhibition of oxidative stress and apoptosis . This suggests that it could potentially be used as a therapeutic agent in the treatment of this condition .
Safety and Hazards
Future Directions
Diallyl disulfide, a major organosulfur compound of garlic and a related compound to Diamyl sulfide, has been the subject of increased attention due to its various biological functions . Future research could focus on the development of Diamyl sulfide for intervention and treatment of multiple diseases .
Mechanism of Action
Target of Action
Diamyl sulfide, also known as Diallyl disulfide (DADS), is an organosulfur compound derived from garlic and a few other genus Allium plants . It is one of the principal components of the distilled oil of garlic . The primary targets of DADS are various types of tumor cells, including gynecological cancers (cervical cancer, ovarian cancer), hematological cancers (leukemia, lymphoma), lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers (esophageal cancer, gastric cancer, colorectal cancer), hepatocellular cancer cell line, etc .
Mode of Action
The mechanisms behind the anticancer action of DADS include epithelial-mesenchymal transition (EMT), invasion, and migration . DADS interacts with its targets, leading to changes in the cellular structure and function that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
DADS is involved in the sulfur cycle, a series of complex aerobic and anaerobic transformations of S-containing molecules . It is produced during the decomposition of allicin, which is released upon crushing garlic and other plants of the family Alliaceae . DADS can be readily oxidized to allicin with hydrogen peroxide or peracetic acid. Allicin in turn can hydrolyze giving diallyl disulfide and trisulfide .
Pharmacokinetics
A comprehensive investigation of DADS pharmacokinetics profiles was conducted by orally administering a 200 mg/kg dose to rats . Allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide were recognized as DADS metabolites in the plasma, stomach, urine, and liver of rats . These metabolites and their distribution in the body play a crucial role in determining the bioavailability of DADS.
Result of Action
The molecular and cellular effects of DADS’s action are primarily its anti-tumor activity against many types of tumor cells . It can reduce carcinogen-induced cancers and shows anti-proliferative effects in both in vivo and in vitro models . DADS enhances the anti-obesity and anti-inflammatory effects of green tea in high-fat/high-sucrose (HF/HS) diet-fed mice .
Action Environment
The action, efficacy, and stability of DADS can be influenced by various environmental factors. For instance, on an industrial scale, DADS is produced from sodium disulfide and allyl bromide or allyl chloride at temperatures of 40–60 °C in an inert gas atmosphere . The reaction is exothermic and its theoretical efficiency of 88% has been achieved in practice . Therefore, the production and effectiveness of DADS can be significantly affected by factors such as temperature and atmospheric conditions.
properties
IUPAC Name |
1-pentylsulfanylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZDADPMWLVEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042266 | |
Record name | Pentyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diamyl sulfide appears as a yellow colored liquid with an obnoxious odor. Less dense than water and slightly soluble in water. May irritate skin, eyes and mucous membranes. May decompose to toxic oxides of sulfur when heated to high temperatures. Used to make other chemicals. | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
185 °F (NFPA, 2010) | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Diamyl sulfide | |
CAS RN |
872-10-6 | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipentyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XJN3644R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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